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HIF-Hydroxylase Modulator - 909010-67-9

HIF-Hydroxylase Modulator

Catalog Number: EVT-270965
CAS Number: 909010-67-9
Molecular Formula: C10H8N2O4S
Molecular Weight: 252.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIF-hydroxylase modulator is a hypoxia inducible factor hydroxylase modulator.
Overview

Hypoxia-inducible factor hydroxylase modulators are a class of compounds that influence the activity of hydroxylases responsible for the regulation of hypoxia-inducible factors, which are critical in cellular responses to low oxygen levels. These modulators can either inhibit or enhance the activity of hydroxylases, impacting various biological pathways, including those related to cell survival, metabolism, and angiogenesis.

Source

The primary sources of information on hypoxia-inducible factor hydroxylase modulators include scientific articles, patent filings, and research studies. Notable publications have detailed the mechanisms of action, potential applications, and structural characteristics of these compounds.

Classification

Hypoxia-inducible factor hydroxylase modulators can be classified into several categories based on their chemical structure and mechanism of action:

  • Prolyl Hydroxylase Inhibitors: Compounds that inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factors.
  • Asparaginyl Hydroxylase Inhibitors: Compounds that specifically target asparaginyl hydroxylation processes.
  • Novel Chemical Entities: New compounds designed to modulate hydroxylase activity through various mechanisms.
Synthesis Analysis

Methods

The synthesis of hypoxia-inducible factor hydroxylase modulators typically involves organic synthesis techniques that may include:

  • Multi-step Synthesis: Utilizing various chemical reactions to build complex molecules from simpler precursors.
  • Structure-Activity Relationship Studies: Modifying existing compounds to improve efficacy and selectivity through iterative synthesis.

Technical Details

For instance, certain oxyquinoline derivatives have been synthesized through methods involving the reaction of substituted aromatic compounds with appropriate functional groups. The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield the desired product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of hypoxia-inducible factor hydroxylase modulators varies widely but often features:

  • Aromatic Rings: Common in many inhibitors due to their ability to interact with enzyme active sites.
  • Functional Groups: Such as hydroxyl, amino, or halogen substituents that can enhance binding affinity and specificity.

Data

For example, in one study, a novel compound was characterized by its ability to inhibit prolyl hydroxylases with a specific substitution pattern that enhanced its potency. Structural analysis via techniques like X-ray crystallography has provided insights into binding interactions at the molecular level.

Chemical Reactions Analysis

Reactions

The primary reactions involved in the action of hypoxia-inducible factor hydroxylase modulators include:

  • Hydroxylation Reactions: Catalyzed by prolyl hydroxylases and asparaginyl hydroxylases, where oxygen is incorporated into specific amino acids.
  • Inhibition Mechanisms: Compounds may compete with natural substrates for binding sites on the enzyme or alter the enzyme's conformation to reduce its activity.

Technical Details

For instance, mass spectrometry is frequently employed to analyze the effects of these compounds on protein modifications. The detection of changes in molecular mass can indicate successful inhibition or modulation of hydroxylation processes.

Mechanism of Action

Process

The mechanism by which hypoxia-inducible factor hydroxylase modulators exert their effects typically involves:

  1. Binding to Enzymes: Compounds bind to prolyl or asparaginyl hydroxylases.
  2. Alteration of Hydroxylation Activity: This binding can either inhibit or promote the enzymatic activity depending on the nature of the modulator.
  3. Stabilization of Hypoxia-Inducible Factors: Inhibition leads to increased levels of hypoxia-inducible factors in cells, which can activate downstream target genes involved in adaptation to low oxygen conditions.

Data

Research indicates that certain inhibitors have shown significant efficacy in stabilizing hypoxia-inducible factors under normoxic conditions, thus mimicking a hypoxic response.

Physical and Chemical Properties Analysis

Physical Properties

Hypoxia-inducible factor hydroxylase modulators generally exhibit:

  • Solubility: Varies based on chemical structure; many are designed for optimal solubility in biological systems.
  • Stability: Stability can be influenced by pH and temperature; compounds are often tested under various conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Typically ranges from 200 to 500 Daltons for effective bioactivity.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant analyses often involve spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for characterization.

Applications

Scientific Uses

Hypoxia-inducible factor hydroxylase modulators have several important applications in scientific research and medicine:

  • Cancer Therapy: Targeting tumor hypoxia by stabilizing hypoxia-inducible factors can enhance tumor response to therapies.
  • Anemia Treatment: Modulators are being explored for their potential to stimulate erythropoiesis by stabilizing hypoxia-inducible factors involved in red blood cell production.
  • Neuroprotection: Research suggests potential benefits in neurodegenerative diseases by enhancing cellular resilience under stress conditions.
Introduction to HIF-Hydroxylases in Oxygen Sensing and Homeostasis

Biochemical Classification of HIF-Hydroxylases (PHDs and FIH)

HIF-hydroxylases comprise two functionally distinct enzyme families: Prolyl hydroxylase domains (PHDs) and Factor Inhibiting HIF (FIH).

PHD Isoforms (PHD1/EGLN2, PHD2/EGLN1, PHD3/EGLN3)

These enzymes hydroxylate specific proline residues within the HIF-α oxygen-dependent degradation (ODD) domain:

  • Primary sites: Pro402/Pro564 (HIF-1α); Pro405/Pro531 (HIF-2α) [1] [10]
  • Catalytic mechanism: Utilize O₂, Fe(II), and 2-OG to install hydroxyl groups, generating succinate and CO₂ as byproducts [1] [9]
  • Isoform-specific properties:

Table 1: Biochemical Characteristics of Human HIF-Hydroxylases

EnzymeGeneCellular LocalizationTissue ExpressionPrimary Substrates
PHD1EGLN2NuclearTestis, heartHIF-1α (Pro564), HIF-2α (Pro531)
PHD2EGLN1CytoplasmicUbiquitousHIF-1α (Pro402/564), HIF-2α (Pro405/531)
PHD3EGLN3Nuclear/CytoplasmicHeart, CNSHIF-1α (Pro564), HIF-2α (Pro531)
FIHHIF1ANCytoplasmicUbiquitousHIF-1α (Asn803), HIF-2α (Asn851), Notch

Expand for enzymatic parameters

  • Km for O₂: 230–250 μM (within physiological O₂ range) [9]
  • Cofactor requirements: Strict dependence on Fe(II), 2-OG, ascorbate
  • Inhibitors: Competitive 2-OG analogs (DMOG), physiological metabolites (succinate, fumarate) [9]

PHD2 demonstrates the highest catalytic activity toward HIF-1α and is considered the primary oxygen sensor [1] [10]. All PHD isoforms exhibit differential expression patterns: PHD2 is ubiquitously expressed, whereas PHD1 and PHD3 show tissue-specific enrichment [1].

FIH (Factor Inhibiting HIF)

FIH hydroxylates an asparagine residue (Asn803 in HIF-1α; Asn851 in HIF-2α) within the C-terminal transactivation domain (C-TAD), blocking interaction with transcriptional co-activators p300/CBP [4] [7]. Unlike PHDs, FIH:

  • Displays broader substrate specificity (hydroxylates ankyrin-repeat domains in Notch) [4]
  • Operates at lower O₂ concentrations (Km ≈ 90 μM), enabling residual activity during moderate hypoxia [4] [9]
  • Regulates metabolic pathways independently of HIF, as demonstrated by FIH-null mice exhibiting hypermetabolism without classical HIF activation phenotypes [4]

Regulatory Mechanisms:

  • O₂ redistribution: Mitochondrial oxygen consumption creates local hypoxic microenvironments that inhibit PHD activity [9]
  • Reactive oxygen species (ROS): Oxidize Fe(II) to Fe(III), inactivating PHDs [9]
  • Metabolites: Succinate and fumarate accumulate during mitochondrial dysfunction, competitively inhibiting 2-OG binding [9]
  • Metal ions: Co(II) and Ni(II) disrupt ascorbate uptake, indirectly suppressing hydroxylase activity [9]

Evolutionary Conservation of HIF-Hydroxylase Pathways

The HIF-hydroxylase pathway exhibits remarkable evolutionary conservation across metazoans, with key adaptations coinciding with vertebrate emergence.

Invertebrate Conservation

The simplest metazoan Trichoplax adhaerens possesses a functional HIF-hydroxylase system comprising a single HIF-α, PHD, and VHL homolog. T. adhaerens PHD hydroxylates human HIF-α peptides, confirming structural and functional conservation [5]. Caenorhabditis elegans (EGL-9) and Drosophila (dPHD) utilize single PHD isoforms to regulate HIF-1α homologs (HIF-1 in worms, Sima in flies) [5] [9]. NF-κB orthologs regulate HIF-1β (Tango) and HIF-α (Sima) in Drosophila, indicating ancient integration of inflammatory and hypoxia pathways [2].

Vertebrate-Specific Adaptations

Gene duplication events generated HIF-α (HIF1α, HIF2α, HIF3α) and PHD (PHD1, PHD2, PHD3) paralogs in vertebrates [5] [10]. Critical evolutionary substitutions include:

Table 2: Evolutionary Divergence in Vertebrate HIF-Hydroxylase Pathways

Evolutionary EventInvertebratesVertebratesFunctional Consequence
HIF-α isoformsSingle HIF-αHIF-1α, HIF-2α, HIF-3αSpecialized functions: HIF-1α (acute hypoxia/glycolysis), HIF-2α (chronic hypoxia/erythropoiesis)
Key HIF-1α residueNot applicableMet561Stabilizes VHL binding via hydrophobic packing with VHL Phe91
Key HIF-2α residueNot applicableThr528Reduces VHL affinity compared to HIF-1α
VHL residueTyr/Phe91Phe91Higher affinity for hydroxylated HIF-α

Expand for structural evidence

  • HIF-1α Met561 substitution increases VHL affinity by 1.7–1.8-fold compared to HIF-2α Thr528 [5]
  • Reverting HIF-1α Met561 to Thr (M561T) reduces VHL binding to HIF-2α levels [5]
  • VHL Phe91→Tyr substitution (mimicking invertebrate VHL) decreases affinity for both HIF-α isoforms [5]

This divergence enables functional specialization:

  • HIF-1α: Rapid responder to acute hypoxia; regulates glycolytic enzymes (PGK1, LDHA) [5] [10]
  • HIF-2α: Sustained activation during chronic hypoxia; regulates erythropoietin (EPO) and stemness factors (OCT4) [5] [18]

The conserved hydroxylation mechanism persists despite structural diversification, evidenced by Drosophila Sima hydroxylation at Pro850 (equivalent to human HIF-1α Pro564) [9].

Structural Biology of HIF-Hydroxylase Active Sites

The catalytic domains of PHDs and FIH share a conserved double-stranded β-helix fold but exhibit distinct substrate recognition mechanisms.

PHD Active Site Architecture

PHD catalytic cores feature:

  • Jumonji-C (JmjC) domain: Contains the Fe(II)-binding site coordinated by His241, Asp239, and His374 in PHD2 [1] [9]
  • 2-His-1-carboxylate triad: Chelates Fe(II) using two histidine residues and one aspartate/glutamate [1] [10]
  • Substrate-binding loops: The β2β3 loop (PHD2) confers specificity for HIF-1α CODD peptides over HIF-2α [5]

Table 3: Structural Parameters of HIF-Hydroxylase Active Sites

ParameterPHD2FIHFunctional Implication
Metal coordinationHis241, Asp239, His374His199, Asp201, His279Maintains Fe(II) in catalytically active state
2-OG binding siteArg322, Tyr329Lys214, Arg238Position 2-OG for oxidative decarboxylation
Key substrate recognitionβ2β3 loopC-terminal domainDetermines HIF-α isoform selectivity
O₂ access channelHydrophobic pocket near Fe(II)Similar topologyControls O₂ diffusion to active site

Expand for kinetic properties

  • PHD Km(O₂): 230–250 μM [9]
  • FIH Km(O₂): ~90 μM [4]
  • Turnover number: PHD2 > PHD1/PHD3 for HIF-1α CODD [1]

Critical structural features governing HIF-α recognition:1. PHD-HIF-α interactions:- HIF-1α Leu559 and Cys562 occupy hydrophobic pockets in PHD2 [5]- HIF-1α Met561 stabilizes VHL binding through hydrophobic interaction with VHL Phe91 [5]- Substitution to HIF-2α-like Thr528 disrupts this interaction, reducing affinity [5]

  • FIH-HIF-α interactions:
  • Binds HIF-α C-TAD via extensive β-sheet interactions [7]
  • Recognizes Leu818, Cys819, and Asp823 in HIF-1α [4] [7]
  • Hydroxylates Asn803 using a conserved asparaginyl β-hydroxylase mechanism [7]

Allosteric Modulation Sites

Structural analyses reveal druggable pockets beyond the catalytic center:

  • PHD2 allosteric site: Adjacent to the Fe(II)-binding groove; targeted by inhibitors (e.g., FG-4592/Roxadustat) [1] [3]
  • FIH ankyrin-repeat domain: Mediates protein-protein interactions with non-HIF substrates (Notch) [4]
  • Substrate selectivity determinants: PHD3 uniquely accommodates larger residues at the substrate N-terminus, enabling hydroxylation of alternative substrates (IKK-β, RIPK4) [1]

The structural plasticity of these enzymes underlies their capacity to integrate multiple environmental signals beyond oxygen tension, positioning them as central regulators of cellular homeostasis.

Key Compounds Targeting HIF-Hydroxylases

Properties

CAS Number

909010-67-9

Product Name

HIF-Hydroxylase Modulator

IUPAC Name

2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid

Molecular Formula

C10H8N2O4S

Molecular Weight

252.24

InChI

InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14)

InChI Key

RTXOTJCGMJWXSO-UHFFFAOYSA-N

SMILES

C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

HIF-hydroxylase modulator

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